molecular formula C14H12Cl2O4S B4754865 2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate

2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate

Cat. No. B4754865
M. Wt: 347.2 g/mol
InChI Key: IOTJOPAHWOQELV-UHFFFAOYSA-N
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Description

The compound “2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate” is a complex organic molecule. It likely contains a phenyl ring structure, given the presence of “phenyl” in its name, and the “2,6-dichloro” part suggests the presence of two chlorine atoms on the phenyl ring . The “4-methoxy-3-methylbenzenesulfonate” part suggests the presence of a methoxy group and a methyl group attached to a benzenesulfonate .

Scientific Research Applications

Treatment of Dyslipidemia

The compound has been used in the development of potent FXR agonists for the treatment of dyslipidemia and atherosclerosis . These FXR agonists have been reported to robustly lower plasma LDL and vLDL in LDLr–/– mice .

Anticancer Applications

The compound has shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in cancer treatment, particularly in inducing apoptosis in cancer cells .

Gene Expression Modulation

The compound has been observed to modulate gene expression levels. Specifically, it has been found to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . This modulation of gene expression could have potential applications in genetic therapies.

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This could be potentially used in treatments aimed at inhibiting the proliferation of cancer cells.

Induction of Apoptotic Death

The compound has been found to induce the apoptotic death of MCF7 cells . This suggests potential applications in cancer treatments, particularly those aimed at inducing programmed cell death in cancer cells.

DNA Fragmentation

The compound has been found to significantly increase the percentage of fragmented DNA in treated MCF7 cells . This could potentially be used in treatments aimed at damaging the DNA of cancer cells to inhibit their proliferation.

Mechanism of Action

The mechanism of action of “2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate” is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards of “2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

(2,6-dichlorophenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-8-10(6-7-13(9)19-2)21(17,18)20-14-11(15)4-3-5-12(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTJOPAHWOQELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenyl 4-methoxy-3-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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